tert-butylN-[(3-hydroxy-4-methylphenyl)methyl]carbamate
Description
tert-Butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine group attached to a benzyl moiety substituted with a hydroxyl (-OH) group at the 3-position and a methyl (-CH₃) group at the 4-position of the phenyl ring. It is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting enzymes or receptors where hydrogen-bonding interactions are critical .
Properties
IUPAC Name |
tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9-5-6-10(7-11(9)15)8-14-12(16)17-13(2,3)4/h5-7,15H,8H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURVISJBEXTLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2413898-08-3 | |
| Record name | tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alternative Methods for Challenging Substrates
If the primary amine is inaccessible, indirect routes via intermediate functionalization may be employed:
Reductive Amination of 3-Hydroxy-4-methylbenzaldehyde
-
Condense 3-hydroxy-4-methylbenzaldehyde with ammonium acetate in the presence of NaBH₃CN to form (3-hydroxy-4-methylphenyl)methanamine.
-
Proceed with Boc protection as described in Section 2.1.
Advantage : Avoids handling sensitive benzylamine precursors.
Limitation : Requires strict control of reductive conditions to prevent over-reduction.
Gabriel Synthesis from 3-Hydroxy-4-methylbenzyl Bromide
-
React 3-hydroxy-4-methylbenzyl bromide with phthalimide under SN2 conditions.
-
Hydrazinolysis to release the free amine.
-
Boc protection as in Section 2.1.
Yield : Moderate (50–70%) due to competing elimination in the SN2 step.
Comparative Analysis of Reaction Conditions
The table below synthesizes data from analogous Boc protection reactions to guide optimization:
Insights :
-
Aliphatic amines (e.g., benzylamines) exhibit superior reactivity compared to aromatic amines, enabling shorter reaction times and higher yields.
-
DMF enhances solubility for poorly soluble substrates but may necessitate chromatographic purification.
Troubleshooting and Scalability
Common Challenges :
-
Low Yields : Impurities in the amine precursor or residual moisture in solvents can quench Boc anhydride. Ensure rigorous drying of reagents and solvents.
-
Byproduct Formation : Overheating may lead to tert-butyl carbonate formation. Maintain temperatures ≤25°C during exothermic Boc additions.
Scalability :
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate has been investigated for its potential as a therapeutic agent due to its ability to inhibit key enzymes implicated in neurodegenerative diseases:
- Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase (AChE) and β-secretase, both critical in the pathogenesis of Alzheimer's disease. This inhibition can enhance cholinergic transmission and reduce amyloid beta peptide aggregation, which is associated with neurotoxicity .
Biochemical Studies
The compound plays a significant role in studying enzyme-substrate interactions and developing enzyme inhibitors:
- Mechanism of Action : It binds to the active sites of AChE and β-secretase, preventing their enzymatic activity. This interaction has implications for understanding the biochemical pathways involved in neurodegeneration .
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against various bacterial strains:
- In Vitro Studies : Significant reductions in bacterial growth were observed, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .
Anti-inflammatory Effects
The hydroxy group enhances the compound's ability to form hydrogen bonds with biological molecules, potentially leading to reduced inflammation through modulation of cytokine production .
Neuroprotection Against Amyloid-beta Toxicity
In vitro studies demonstrated that tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate could protect astrocytes from cell death induced by amyloid-beta peptide (Aβ 1-42). The compound reduced tumor necrosis factor-alpha (TNF-α) production and free radicals, indicating a protective mechanism against neuroinflammation .
Pharmacokinetics and Bioavailability
Further research is needed to understand the pharmacokinetics of this compound, particularly its bioavailability in brain tissues. Initial findings indicate that while it shows promise in vitro, its effectiveness in vivo may be limited by absorption and distribution factors .
Mechanism of Action
The mechanism of action of tert-butylN-[(3-hydroxy-4-methylphenyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamate group can undergo hydrolysis, releasing the active amine, which can interact with various biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate with structurally analogous carbamates, focusing on substituent effects, physicochemical properties, synthesis, and applications.
Structural and Functional Group Variations
The key differentiator among these compounds lies in the substituents on the phenyl ring:
- tert-Butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate : 3-OH, 4-CH₃.
- tert-Butyl 2,4-difluorobenzylcarbamate (12) (): 2-F, 4-F.
- tert-Butyl N-[(4-bromo-3-methylphenyl)methyl]carbamate (): 4-Br, 3-CH₃.
- tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (): 3-NH₂, 5-CH₃.
- tert-Butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate (): 4-OCH₃, 3-CF₃.
Hydroxyl and amino groups increase hydrophilicity and reactivity, whereas halogens (F, Br) and trifluoromethyl groups enhance lipophilicity and metabolic stability .
Physicochemical Properties
| Compound | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|---|
| tert-Butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate | ~237.29 | ~1.2 (predicted) | ~380 (predicted) | ~10.5 |
| tert-Butyl 2,4-difluorobenzylcarbamate | 257.27 | 1.29 (predicted) | 388.7 (predicted) | ~12.0 |
| tert-Butyl N-[(4-bromo-3-methylphenyl)methyl]carbamate | 300.19 | 1.287 | 388.7 | 12.05 |
| tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate | 236.31 | N/A | N/A | ~9.5 (amine) |
The hydroxyl group in the target compound lowers its pKa compared to brominated or fluorinated derivatives, increasing acidity and solubility in aqueous media. Fluorinated and brominated analogs exhibit higher molecular weights and densities due to halogen atoms .
Stability and Reactivity
- Hydroxyl Group : Increases susceptibility to oxidation compared to halogenated analogs. Requires protection during multi-step syntheses.
- tert-Butyl Carbamate : Resists hydrolysis under mild acidic/basic conditions, enhancing stability during storage and handling.
- Halogenated Derivatives : Fluorine and bromine atoms improve thermal stability and resistance to metabolic degradation, making them favorable in drug design .
Biological Activity
tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group, a hydroxy group on a substituted phenyl ring, and a carbamate functional group, which together contribute to its reactivity and interaction with biological systems.
Chemical Structure and Properties
The molecular formula of tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate is , with a molecular weight of approximately 235.30 g/mol. The presence of the hydroxy group allows for hydrogen bonding, while the carbamate moiety can interact with various biological targets such as enzymes and proteins, potentially modulating their activity .
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with enzymes. The hydroxy group can participate in hydrogen bonding with amino acids in enzyme active sites, while the carbamate group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to alterations in enzyme kinetics and influence various biochemical pathways .
Biological Activities
Research indicates that tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may have implications in therapeutic applications.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, although specific data on its efficacy is limited.
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, suggesting that this compound may also have potential in treating neurodegenerative diseases .
Case Studies and Research Findings
- Enzyme Interaction Studies : In vitro studies have demonstrated that the compound can inhibit acetylcholinesterase activity, which is significant for developing treatments for Alzheimer's disease.
- Antimicrobial Testing : A comparative study indicated that derivatives similar to tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate exhibited varying degrees of antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) being determined for different analogs.
- Neuroprotective Research : Investigations into structurally related carbamates revealed their potential to protect neuronal cells from oxidative stress, suggesting that tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate might possess similar properties .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl carbamate | Basic carbamate structure | Lacks phenolic substitution |
| Tert-butyl N-(3-hydroxyphenyl)carbamate | Hydroxy group on phenol | Variations in phenolic substitution affect reactivity |
| Tert-butyl N-(3-hydroxy-4-methylphenyl)carbamate | Hydroxy and methyl substitutions | Enhanced interaction potential due to additional methyl group |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate, and which coupling agents are most effective?
- Methodology : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection. A common approach involves activating the hydroxyl group on the aromatic ring (e.g., via chloroformate intermediates) followed by nucleophilic substitution with tert-butylamine. Coupling agents like EDCI/HOBt or DMAP/DIEA in aprotic solvents (e.g., THF) under reflux (60–72 hours) are effective, as demonstrated in analogous syntheses .
- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize reaction time and minimize side products like N-methylated byproducts.
Q. Which spectroscopic techniques are critical for characterizing tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate?
- Primary Tools :
- NMR : H and C NMR confirm the Boc group (e.g., δ ~1.4 ppm for tert-butyl protons) and aromatic substitution patterns.
- IR : Carbamate C=O stretching at ~1680–1720 cm.
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., expected [M+H] for CHNO: 252.16 g/mol).
Q. How does the 3-hydroxy-4-methylphenyl substituent influence the compound’s physicochemical properties?
- Solubility : The hydroxyl group enhances water solubility compared to non-polar analogs (e.g., 4-chlorophenethyl derivatives), while the methyl group introduces steric hindrance, affecting reactivity .
- Reactivity : The phenolic -OH may participate in hydrogen bonding or act as a nucleophile under basic conditions, requiring protection during synthetic steps .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale syntheses?
- Parameters to Test :
| Factor | Range | Optimal Condition |
|---|---|---|
| Solvent | THF, DCM, Acetonitrile | THF (polar aprotic) |
| Temperature | 25–80°C | Reflux (~66°C for THF) |
| Catalysts | DMAP, DIEA, TEA | DMAP (0.1 eq) + DIEA (1.5 eq) |
- Troubleshooting : Use DOE (Design of Experiments) to identify interactions between variables. Impurities from over-alkylation can be minimized by stoichiometric control of reagents.
Q. What degradation pathways occur under accelerated stability testing (e.g., acidic/alkaline hydrolysis)?
- Stability Profile :
- Acidic Conditions (pH <3) : Boc group cleavage generates tert-butanol and a primary amine intermediate.
- Alkaline Conditions (pH >10) : Hydrolysis of the carbamate bond produces CO and 3-hydroxy-4-methylbenzylamine.
- Analytical Validation : Monitor degradation via HPLC-MS and quantify using calibration curves for known byproducts .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Approaches :
- Docking Studies : Use crystal structures of related carbamates (e.g., protease inhibitors) to model binding affinities .
- MD Simulations : Analyze conformational stability in aqueous vs. lipid environments.
- Validation : Compare predicted binding energies with experimental IC values from enzymatic assays.
Q. How to resolve contradictions in reported catalytic efficiencies of bases (e.g., DIEA vs. TEA) for carbamate formation?
- Experimental Design :
- Perform parallel reactions with identical substrates but varying bases.
- Quantify yields via HPLC and assess side reactions (e.g., N-alkylation).
Data Contradiction Analysis
Q. Why do different studies report conflicting melting points for tert-butyl carbamate derivatives?
- Root Causes :
- Polymorphism : Crystallization conditions (e.g., solvent, cooling rate) affect crystal packing.
- Impurities : Residual solvents or unreacted starting materials lower observed melting points.
- Resolution : Purify via recrystallization (e.g., ethyl acetate/hexane) and characterize by DSC (Differential Scanning Calorimetry) .
Methodological Best Practices
- Synthesis : Protect the phenolic -OH with a silyl group (e.g., TBSCl) before Boc activation to prevent side reactions .
- Storage : Store at 2–8°C under inert atmosphere (N) to prevent hydrolysis or oxidation .
- Safety : Use PPE (gloves, goggles) and engineering controls (fume hoods) to mitigate exposure risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
